molecular formula C16H10O5S B2371381 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 326886-51-5

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2371381
CAS No.: 326886-51-5
M. Wt: 314.31
InChI Key: PKAKGUPIYIPJKF-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate ( 326886-51-5) is a synthetic organic compound with the molecular formula C16H10O5S and a molecular weight of 314.3 g/mol . It is a derivative of coumarin, a privileged scaffold in medicinal and materials chemistry known for its diverse biological activities . Coumarin derivatives are extensively investigated for their pharmacological properties, including potential as carbonic anhydrase inhibitors targeting cancer-associated isoforms, and as antiproliferative agents . Furthermore, structurally related coumarin carboxylate esters serve as key intermediates in organic synthesis for constructing more complex heterocyclic systems . The specific research applications and biological behavior of this thiophene-functionalized coumarin ester are subject to ongoing investigation, and it represents a valuable building block for researchers in drug discovery and materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5S/c17-12(14-6-3-7-22-14)9-20-15(18)11-8-10-4-1-2-5-13(10)21-16(11)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAKGUPIYIPJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves activating 2-oxo-2H-chromene-3-carboxylic acid (A ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The activated intermediate reacts with 2-oxo-2-(thiophen-2-yl)ethanol (B ) to form the target ester (C ) (Fig. 1).

Reaction Scheme
$$
\textbf{A} + \textbf{B} \xrightarrow{\text{EDC/HOBt, DIPEA, DMF}} \textbf{C} + \text{byproducts}
$$

Procedure and Optimization

  • Step 1 : Dissolve A (1.0 equiv) and B (1.2 equiv) in anhydrous DMF under argon.
  • Step 2 : Add EDC (1.5 equiv) and HOBt (1.0 equiv) at 0°C, followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
  • Step 3 : Stir at room temperature for 12–16 hours, followed by aqueous workup (EtOAc extraction) and column chromatography (hexane/EtOAc 7:3).

Yield : 68–75%.
Key Challenges :

  • B must be synthesized separately (see Section 3.1).
  • Competing hydrolysis of the activated intermediate requires strict anhydrous conditions.

Base-Mediated Cyclization of Acrylate Intermediates

Cyclization Pathway

Inspired by K₃PO₄-mediated chromene formation, this approach constructs the chromene ring in situ while introducing the thiophene moiety. A substituted acrylate (D ) undergoes intramolecular cyclization under basic conditions to yield C (Fig. 2).

Reaction Scheme
$$
\textbf{D} \xrightarrow{\text{K}3\text{PO}4, \text{THF}, 60^\circ\text{C}} \textbf{C}
$$

Synthetic Steps

  • Intermediate Preparation : Synthesize D by condensing 2-hydroxybenzaldehyde with diethyl acetylenedicarboxylate in ethanol/piperidine.
  • Cyclization : Reflux D with K₃PO₄ (2.0 equiv) in THF for 72 hours.
  • Workup : Filter through silica gel and recrystallize from ethanol.

Yield : 45–56%.
Advantages :

  • Avoids pre-forming B .
  • Scalable for bulk synthesis.

Transesterification of Methyl Esters

Methodology Overview

Methyl 2-oxo-2H-chromene-3-carboxylate (E ) reacts with B under acidic (e.g., p-toluenesulfonic acid) or basic (e.g., NaOMe) conditions to undergo transesterification.

Reaction Scheme
$$
\textbf{E} + \textbf{B} \xrightarrow{\text{acid/base catalyst}} \textbf{C} + \text{MeOH}
$$

Operational Details

  • Catalyst Choice : Nafion-H (solid acid) in toluene at 110°C improves yield vs. homogeneous catalysts.
  • Molar Ratio : E :B = 1:2.5 to drive equilibrium.
  • Isolation : Distill off methanol and purify via flash chromatography.

Yield : 60–72%.
Limitations :

  • Requires excess B , increasing costs.
  • Risk of chromene ring degradation at high temperatures.

Synthesis of 2-Oxo-2-(Thiophen-2-Yl)Ethanol (B)

Reduction of Thiophene-2-Carbonyl Chloride

  • Step 1 : React thiophene-2-carbonyl chloride with ethylene glycol in pyridine to form the glycol ester.
  • Step 2 : Reduce the ester using LiAlH₄ in THF to yield B .

Yield : 50–62%.

Alternative Route: Grignard Addition

  • Step 1 : Treat thiophene-2-carbonitrile with MeMgBr to form a ketone intermediate.
  • Step 2 : Reduce the ketone with NaBH₄/CeCl₃.

Yield : 48–55%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Esterification 68–75 >95 Moderate High
Cyclization 45–56 90–93 High Moderate
Transesterification 60–72 88–92 Low Low

Key Insights :

  • Direct esterification offers the best balance of yield and purity but requires synthesized B .
  • Cyclization is preferable for large-scale production despite lower yields.

Chemical Reactions Analysis

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiophene and chromene moieties play a crucial role in its activity .

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

  • Diethylamino Substituents: Compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives () exhibit electron-donating diethylamino groups at position 7. These substituents enhance fluorescence quantum yields and alter electronic properties, making them suitable for sensor applications.
  • Alkoxy Chains : 4-(Decyloxy)phenyl and 4-(octyloxy)phenyl esters () feature long alkyl chains that increase lipophilicity, enhancing membrane permeability. The thiophene group in the target compound offers moderate lipophilicity (logP ~2.5–3.0 estimated) compared to decyloxy (logP ~5.0), balancing solubility and bioavailability .

Ester Group Modifications

  • Heterocyclic vs. Polycyclic Aromatic Substituents: Anthracene and phenanthrene moieties in fluoroquinolone analogs () introduce bulky, planar structures that may sterically hinder target binding.
  • Nitro and Thiazolyl Groups : Compounds like 2-(3-nitrophenyl)-2-oxoethyl esters () and thiazolyl derivatives () incorporate electron-withdrawing groups, which may enhance stability but reduce nucleophilicity. The thiophene’s electron-rich nature could facilitate π-π stacking interactions in biological systems .

Physicochemical and Spectral Properties

  • NMR Shifts : The thiophene’s protons are expected to resonate at δ 7.2–7.8 ppm (aromatic region), distinct from alkyl chains (δ 1.0–4.0 ppm) or nitro groups (δ 8.0–8.5 ppm) (cf. ).
  • Lipophilicity : Predicted logP values (ChemAxon):
    • Target compound: ~2.8
    • 4-(Decyloxy)phenyl analog: ~5.2
    • Nitrophenyl derivative: ~3.5

Crystallographic and Packing Behavior

Crystal structures of related coumarins () reveal C–H⋯O and π-π interactions dominating packing.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent logP (Predicted) Biological Activity Highlights
Target Compound Thiophen-2-yl 2.8 Not reported (Potential antiviral)
4-(Decyloxy)phenyl ester (I) Decyloxy 5.2 Antiviral, fluorescent sensor
7-(Diethylamino) coumarin (OXE-J) Diethylamino 3.1 Fluorescence applications
2-(3-Nitrophenyl) ester Nitrophenyl 3.5 Stability-focused applications

Table 2: Spectral Comparison of Key Protons (1H NMR, δ ppm)

Compound Coumarin H-4 Substituent Protons
Target Compound 8.1–8.3 Thiophene H: 7.2–7.8
OXE-J () 8.79 Diethylamino CH2: 3.47
4-Methoxyphenyl ester () 8.1–8.4 Methoxy OCH3: 3.8

Biological Activity

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a thiophene ring, enhancing its pharmacological profile and making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that chromene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating potent activity. In a study of thiophene-bearing pyrazole derivatives, some exhibited MIC values as low as 0.22 to 0.25 μg/mL against bacterial strains, suggesting that similar structural motifs may enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. A study on related indole-based derivatives showed that certain compounds displayed superior antioxidant activity compared to standard antioxidants like ascorbic acid. For example, a derivative achieved an IC50 value of 28.23 μg/mL, indicating strong radical scavenging ability . This suggests that this compound may also possess significant antioxidant properties.

Anticancer Activity

The anticancer potential of chromene derivatives is well-documented. Compounds in this class have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Mechanistically, they may interact with cellular pathways that regulate apoptosis and cell cycle progression. For example, studies have indicated that similar compounds can lead to cell cycle arrest and apoptosis in vitro . Further exploration into the specific mechanisms of action for this compound is warranted.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules within cells. It may exert effects through:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and survival, leading to altered gene expression profiles.
  • Reactive Oxygen Species (ROS) Scavenging : By acting as an antioxidant, it can mitigate oxidative stress within cells, contributing to its protective effects against cellular damage.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other chromene derivatives:

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 2-oxo-2H-chromene-3-carboxylateLacks thiophene ringModerate antimicrobial activity
5-bromo derivativeIncludes bromine substituentEnhanced anticancer activity
Indole-based derivativeContains indole moietySuperior antioxidant activity (IC50 = 28.23 μg/mL)

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with chromene derivatives:

  • Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial properties, revealing significant activity against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Studies : Chromene derivatives were evaluated for their ability to scavenge free radicals, demonstrating varying degrees of effectiveness.
  • Cancer Research : In vitro studies indicated that certain chromenes could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Q & A

Q. What are the key synthetic strategies for preparing 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate?

The synthesis typically involves condensation reactions between thiophene-containing precursors and chromene derivatives. For example, 2-oxo-2-(thiophen-2-yl)acetic acid can react with activated chromene intermediates (e.g., acid chlorides) under acidic conditions . A similar approach was used in synthesizing 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate , where chromene-3-carbonyl chloride was coupled with phenolic derivatives in methyl dichloride with triethylamine as a base . Optimization of reaction time, solvent polarity, and catalyst choice is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • 1H/13C NMR : Confirms proton environments and carbonyl group positions. For instance, 7-(diethylamino)-2-oxo-2H-chromene derivatives show distinct aromatic proton signals at δ 6.5–8.5 ppm .
  • Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., 34.8% H···O interactions in ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate) .

Q. What are common structural analogs of this compound and their reported biological activities?

Compound NameStructural FeaturesBiological ActivitySource
Ethyl 6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylateThiophene and dimethoxyphenyl groupsAnticancer (tubulin inhibition)
Ethyl 4-(thiophen-3-yl)cyclohexene carboxylateCyclohexene core with thiopheneAntiviral, anti-inflammatory
4-Chlorophenyl chromene carboxylateChlorophenyl substitutionPlatelet anti-aggregation

Advanced Research Questions

Q. How does the rotational freedom of the carboxylate group influence molecular conformation and crystallographic packing?

Unlike chromene-3-carboxamides (locked by N–H···O hydrogen bonds), the carboxylate ester group exhibits rotational flexibility, leading to variable interplanar angles (5.6°–36.7°) between the coumarin core and substituents . Computational studies (M06-2X/6-31+G(d)) suggest the s-cis conformation is marginally more stable (<0.5 kcal/mol) than s-trans in solution . Experimental crystal structures (e.g., ethyl 7-methoxy derivatives) confirm this trend, with packing dominated by weak C–H···O interactions .

Q. What computational approaches are used to predict the stability of conformers in solution?

  • Density Functional Theory (DFT) : M06-2X/aug-cc-pVTZ calculations model solvation effects via the Polarizable Continuum Model (PCM), revealing energy differences between s-cis and s-trans conformers .
  • Molecular Dynamics (MD) : Simulates rotational barriers of the ester group under physiological conditions, critical for drug design .

Q. How do intermolecular interactions revealed by Hirshfeld surface analysis correlate with observed crystal packing motifs?

Hirshfeld analysis of ethyl 8-ethoxy derivatives shows:

  • 34.8% H···O interactions (carbonyl O as acceptor) .
  • 12.5% π-π stacking between chromene and thiophene rings . These interactions stabilize layered or herringbone packing, with deviations in substituted derivatives (e.g., 7-methyl groups disrupt symmetry) .

Q. What methodological challenges arise in resolving contradictory crystallographic data between derivatives with varying substituents?

Substituent steric/electronic effects (e.g., methoxy vs. methyl groups) lead to divergent interplanar angles (10.4° vs. 36.7°) and O···O distances (2.83 Å vs. 4.23 Å) . To reconcile discrepancies:

  • High-resolution synchrotron data reduces thermal motion artifacts.
  • Twinned refinement (SHELXL) resolves overlapping peaks in low-symmetry space groups .

Q. How do electronic effects of thiophene substituents impact the compound’s reactivity in medicinal chemistry?

Thiophene’s electron-rich π-system enhances binding to aromatic residues in biological targets (e.g., tubulin’s colchicine site) . Substituent position (2- vs. 3-thiophene) alters dipole moments, affecting solubility and membrane permeability. For example, 3-thiophene derivatives show improved antiviral activity due to optimized hydrophobic interactions .

Key Methodological Recommendations

  • Crystallization : Use slow evaporation of methyl dichloride/methanol mixtures for high-quality single crystals .
  • Data Analysis : Pair Hirshfeld surfaces with interaction energy calculations (CrystalExplorer) to quantify packing efficiencies .
  • Synthetic Optimization : Screen SOCl₂/oxalyl chloride ratios to minimize side reactions during acid chloride formation .

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